Cas no 180516-87-4 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-CARBOXYBENZENEBORONIC ACID PINACOL CYCLIC ESTER
- 4-CARBOXYPHENYLBORONIC ACID PINACOLATE
- 4-CARBOXYPHENYLBORONIC ACID, PINACOL CYCLIC ESTER
- 4-CARBOXYPHENYLBORONIC ACID, PINACOL ESTER
- [4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORINAN-2-YL) BENZOIC ACID]
- 4-CARBOXYPHENYLBORONIC ACID PINACOL ESRER
- 4-Carboxybenzeneboronic acid pinacol ester
- 4-Carboxylphenylboronic acid pinacol ester
- 2-(4-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Carboxyphen
- 4-(tetraMethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-Carboxyphenylboronic Acid Pinacol Ester
- 4-Carboxylphenylboronic acid pinacol ester 97%
- 4-Carboxybenzeneboronic acid pinacol ester, 97%
- 4-Carboxyphenylboronicacidpinacolester
- 4-carboxyphenylboronic acid,pinacol ester
- BENZOIC ACID, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- 2-(4-Carboxyphenyl)-4,4,5,5-tetramethyl
- T2841
- 4-carboxybenzeneboronic acid pinacolcyclicester
- DTXSID90370401
- SCHEMBL105188
- 4-BORONOBENZOIC ACID PINACOL ESTER
- (4-carboxyphenyl)boronic acid pinacol ester
- MFCD01863710
- 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid
- 4-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)benzoic acid
- SY002371
- J-513429
- 4-(4,4,5,5-tetrameyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic acid
- J-011531
- HY-W000887
- 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid
- FT-0643741
- AC-6993
- 4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)-benzoic acid
- 4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzoic acid
- AS-2258
- A4001
- IYDKBQIEOBXLTP-UHFFFAOYSA-N
- Z1324655439
- 4-Carboxylphenylboronic acid pinacol ester, 97%
- AKOS015915428
- AM20050295
- 4-carboxybenzeneboronic acid, pinacol ester
- 180516-87-4
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoicacid
- EN300-99184
- CS-W000887
- (4-carboxyphenyl)boronic acid, pinacol ester
- 4-Carboxylphenylboronic acid pinacol ester,98%
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
-
- MDL: MFCD01863710
- Inchi: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16)
- InChI Key: IYDKBQIEOBXLTP-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(C(=O)O)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 248.12200
- Monoisotopic Mass: 248.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55.8
Experimental Properties
- Color/Form: solid
- Density: 1.15
- Melting Point: 228-231 °C (lit.)
- Boiling Point: 379.7°C at 760 mmHg
- Flash Point: 183.4±23.2 °C
- Refractive Index: 1.521
- Water Partition Coefficient: Insoluble
- PSA: 55.76000
- LogP: 1.68400
- Solubility: Not determined
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25; S36; S26
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Pricemore >>
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| Fluorochem | 010829-5g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120052-100g |
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4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Suppliers
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Introduction to 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 180516-87-4)
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 180516-87-4) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique boronic acid functionality, which makes it an essential building block for various chemical reactions and applications. In this article, we will delve into the structure, synthesis, properties, and applications of this compound, highlighting its importance in contemporary research.
The molecular structure of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid moiety attached to a tetramethyl-1,3,2-dioxaborolane ring. The benzoic acid group provides the compound with carboxylic acid functionality, which is crucial for various chemical transformations and biological activities. The tetramethyl-1,3,2-dioxaborolane ring, on the other hand, imparts the compound with boronic acid reactivity, making it highly useful in Suzuki-Miyaura coupling reactions and other boron-mediated transformations.
Synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This method is widely used due to its high yield and mild reaction conditions. Another approach involves the direct boronation of 4-bromobenzoic acid using boronic esters under catalytic conditions. These synthetic routes have been extensively studied and optimized to ensure high purity and yield of the final product.
The physical and chemical properties of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are well-documented in the literature. It is a white crystalline solid that is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. Its melting point is typically around 150°C, although this can vary slightly depending on the purity and crystalline form.
In terms of reactivity, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is highly reactive towards electrophilic substitution reactions due to the presence of the boronic acid group. This reactivity makes it an excellent starting material for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds and pharmaceuticals. The coupling reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The resulting products are often valuable intermediates in drug discovery and development.
The applications of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are diverse and span multiple fields. In medicinal chemistry, this compound is used as a building block for the synthesis of small molecules with potential therapeutic properties. For example, it has been employed in the development of inhibitors for various enzymes involved in disease pathways. The ability to introduce specific functional groups through Suzuki-Miyaura coupling reactions allows for fine-tuning of the pharmacological properties of these molecules.
In materials science, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has found applications in the synthesis of polymers and functional materials. The boronic acid group can participate in dynamic covalent bonding reactions, leading to materials with self-healing properties or stimuli-responsive behavior. These materials have potential applications in areas such as drug delivery systems and smart coatings.
Recent research has also explored the use of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in photovoltaic devices and organic electronics. The unique electronic properties of boron-containing compounds make them attractive candidates for these applications. For instance, studies have shown that incorporating boronic acids into conjugated polymers can enhance their charge transport properties and improve device performance.
In conclusion, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 180516-87-4) is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and beyond. Its unique combination of carboxylic acid and boronic acid functionalities makes it an invaluable tool for researchers working in these fields. As new synthetic methods and applications continue to be developed, the importance of this compound is likely to grow even further.
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